molecular formula C17H9Na3O10S3 B149443 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 82962-86-5

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B149443
CAS No.: 82962-86-5
M. Wt: 538.4 g/mol
InChI Key: GUGNSJAORJLKGP-UHFFFAOYSA-K
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Description

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble compound known for its fluorescent properties. It is commonly used as a fluorescent marker in various scientific studies, particularly in the fields of chemistry and biology. The compound’s structure consists of a pyrene core substituted with methoxy and sulfonic acid groups, which contribute to its unique chemical and physical properties.

Mechanism of Action

Target of Action

MPTS is primarily used as a fluorescent marker and a superpolar fluorescent probe for studying cationic surfactants . The primary targets of MPTS are therefore the cationic surfactants that it is designed to study.

Mode of Action

MPTS interacts with its targets (cationic surfactants) by binding to them and fluorescing under certain conditions. This fluorescence allows researchers to track the surfactants and study their behavior .

Result of Action

The primary result of MPTS’s action is the production of fluorescence when it interacts with cationic surfactants. This fluorescence can be detected and measured, providing valuable information about the surfactants’ behavior .

Action Environment

The action of MPTS is influenced by the environment in which it is used. Factors such as pH, temperature, and the presence of other chemicals can all affect its fluorescence and therefore its effectiveness as a marker .

Biochemical Analysis

Biochemical Properties

MPTS plays a significant role in biochemical reactions. It is used as a fluorescent marker for studies of aerosolized drug delivery vehicles

Cellular Effects

It is known to be used as a fluorescent marker in studies of aerosolized drug delivery vehicles , which suggests it may interact with cells in some way.

Molecular Mechanism

It is known to be a highly water-soluble superpolar fluorescent probe , suggesting it may interact with biomolecules in a way that affects fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the sulfonation of 8-methoxypyrene. The process begins with the methoxylation of pyrene to form 8-methoxypyrene, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The sulfonation process is carefully controlled to prevent over-sulfonation, which can lead to unwanted by-products. The final product is purified through crystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.

Scientific Research Applications

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in fluorescence microscopy to label and track biological molecules and cells.

    Medicine: Utilized in drug delivery studies to monitor the distribution and release of therapeutic agents.

    Industry: Applied in the development of fluorescent sensors and indicators for various industrial processes.

Comparison with Similar Compounds

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:

    8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Also known for its fluorescent properties but differs in the functional group attached to the pyrene core.

    8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Contains an amino group instead of a methoxy group, affecting its chemical reactivity and fluorescence.

    1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt: Has an additional sulfonic acid group, leading to different solubility and fluorescence characteristics.

These comparisons highlight the unique features of this compound, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

trisodium;8-methoxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGNSJAORJLKGP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376352
Record name Trisodium 8-methoxypyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82962-86-5
Record name Trisodium 8-methoxypyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) differ from its close analogue, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS)?

A1: The key difference lies in their ability to donate protons. While HPTS acts as a photoacid, meaning it becomes significantly more acidic upon light excitation and can readily donate a proton, MPTS lacks this photoacidic property. This difference is attributed to the presence of a methoxy group (-OCH3) in MPTS instead of the hydroxyl group (-OH) found in HPTS []. This structural modification prevents MPTS from readily donating a proton even when exposed to light. Consequently, MPTS is often used as a control molecule in experiments studying proton transfer dynamics, particularly in comparison to HPTS [].

Q2: What are the applications of this compound (MPTS) in studying proton transfer dynamics?

A2: MPTS serves as a valuable tool for researchers investigating proton transfer processes, especially in comparison to its photoacid counterpart, HPTS. Since MPTS does not exhibit photoacidity, it provides a baseline for understanding the behavior of the system in the absence of proton transfer. By comparing the fluorescence dynamics of MPTS and HPTS under identical experimental conditions, researchers can isolate and analyze the specific effects of proton transfer on the system's behavior []. This comparative approach aids in elucidating the mechanisms and kinetics of proton transfer in various chemical and biological environments.

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